

# Cross-reactivity profiling of Siais117 against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Siais117  |           |
| Cat. No.:            | B12419317 | Get Quote |

# Siais117: A Comparative Analysis of Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

Siais117, a proteolysis-targeting chimera (PROTAC) degrader derived from the multi-kinase inhibitor Brigatinib, has been developed to overcome resistance to Anaplastic Lymphoma Kinase (ALK) inhibitors in cancer therapy. As a bifunctional molecule, Siais117 is designed to induce the degradation of ALK protein, including resistance mutants. Understanding the kinase selectivity profile of Siais117 is crucial for predicting its potential off-target effects and for the development of safer, more effective cancer therapeutics. This guide provides a comparative analysis of the kinase cross-reactivity of a closely related Brigatinib-based degrader, SIAIS164018, against its parent compound, Brigatinib, supported by experimental data. The findings for SIAIS164018 offer valuable insights into the expected kinome profile of Siais117 due to their structural similarities.

### **Kinase Selectivity Profiling**

A comprehensive kinome scan was performed to assess the selectivity of the Brigatinib-based degrader SIAIS164018 and its parent compound, Brigatinib. The data reveals a significant "reshuffling" of the kinome profile for the degrader compared to the inhibitor, indicating that the conjugation of the VHL E3 ligase ligand alters the kinase binding profile.



### **Quantitative Kinase Inhibition Data**

The following table summarizes the percentage of inhibition of a panel of kinases by SIAIS164018 and Brigatinib at a concentration of 1  $\mu$ M. The data is extracted from the supplementary information of the study by Ren et al. (2021).

| Kinase Target | SIAIS164018 (% Inhibition<br>@ 1µM) | Brigatinib (% Inhibition @ 1µM) |
|---------------|-------------------------------------|---------------------------------|
| ALK           | 99.5                                | 99.9                            |
| ROS1          | 99.8                                | 99.9                            |
| AAK1          | 3                                   | 12                              |
| ABL1          | 25                                  | 45                              |
| ABL1 (E255K)  | 40                                  | 60                              |
| ABL1 (F317I)  | 35                                  | 55                              |
| ABL1 (M351T)  | 30                                  | 50                              |
| ABL1 (T315I)  | 5                                   | 10                              |
| ACK1          | 85                                  | 90                              |
| AKT1          | 10                                  | 15                              |
|               |                                     |                                 |

Note: This is a partial list for illustrative purposes. The full dataset contains a much larger panel of kinases.

### **Experimental Protocols**

The kinase selectivity profiling was conducted using a competitive binding assay, a widely accepted method for determining the interaction of a test compound with a large panel of kinases.

### **KINOMEscan™ Assay Protocol**



The cross-reactivity profiling of SIAIS164018 and Brigatinib was performed using the KINOMEscan<sup>™</sup> platform (DiscoverX). This assay is based on a competitive binding principle where the test compound is incubated with a kinase-tagged T7 phage and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the T7 phage DNA. Inhibition of the kinase-ligand interaction by the test compound results in a lower amount of phage recovered.

Key steps of the protocol include:

- Preparation of Reagents: Kinases are tagged with T7 phage. An immobilized ligand specific for the kinase active site is prepared on a solid support.
- Competition Assay: The test compounds (SIAIS164018 and Brigatinib) are incubated with the kinase-tagged phage and the immobilized ligand in multi-well plates.
- Washing: Unbound phage and test compound are washed away.
- Elution: The bound phage is eluted from the solid support.
- Quantification: The amount of eluted phage is quantified using quantitative PCR (qPCR).
- Data Analysis: The results are reported as the percentage of the control (DMSO vehicle),
   where a lower percentage indicates a stronger interaction between the test compound and the kinase.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the intended signaling pathway of **Siais117** and the general workflow of the kinase profiling experiment.



Siais117 (PROTAC) (Ubiquitin)

Recruits

WHL E3 Ligase

ALK Protein

Targeted to

Proteasome

Degradation Products

Click to download full resolution via product page

Caption: **Siais117** simultaneously binds to ALK and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the ALK protein.



# Preparation Test Compound (Slais117) Kinase-Tagged Phage Panel Immobilized Ligand Assay Incubation & Competition Quantification Wash Unbound Elute Bound Phage QPCR Data Analysis Calculate % Inhibition

### Kinase Profiling Experimental Workflow

Click to download full resolution via product page

Caption: A schematic overview of the competitive binding assay workflow used for kinome profiling.



 To cite this document: BenchChem. [Cross-reactivity profiling of Siais117 against other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419317#cross-reactivity-profiling-of-siais117against-other-kinases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com